(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide
説明
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-16(4-2-12-1-3-14-15(9-12)23-11-22-14)19-13-5-7-20(10-13)17-18-6-8-24-17/h1-4,6,8-9,13H,5,7,10-11H2,(H,19,21)/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRCEFZMMBZSDF-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the thiazole ring: This involves the reaction of α-haloketones with thiourea.
Formation of the pyrrolidine ring: This can be synthesized via the reaction of an appropriate amine with a dihaloalkane.
Coupling reactions: The final step involves the coupling of the synthesized intermediates through amide bond formation, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or nitro groups.
科学的研究の応用
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Table 1: Key Structural Differences and Physicochemical Properties
Key Observations :
- The target compound’s pyrrolidine-thiazole substituent offers a balance between rigidity and polarity, distinguishing it from simpler alkyl (e.g., Compound 15) or benzothiazole (e.g., Compound 9b) derivatives.
- Electron-rich aromatic systems (e.g., benzo[d][1,3]dioxol-5-yl in the target compound and Compound 7b) are conserved across analogs, suggesting a role in π-π stacking or hydrophobic interactions with biological targets .
Key Observations :
Table 3: Reported Bioactivities of Structural Analogues
Key Observations :
- The thiazole and benzothiazole derivatives (e.g., Compound 9b, patent) show promise in targeting enzymes (CDK7) or inflammatory mediators (PGE2).
- The target compound’s pyrrolidine-thiazole group may enhance kinase selectivity due to conformational constraints, analogous to CDK7 inhibitors .
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The target compound’s pyrrolidine-thiazole group likely reduces logP compared to phenyl-substituted analogs (e.g., Compound 15), improving aqueous solubility.
- Metabolic Stability : The benzo[d][1,3]dioxol-5-yl group may undergo cytochrome P450-mediated oxidation, a common liability in piperonyl-containing compounds .
生物活性
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and a thiazole-derived pyrrolidine, which contribute to its reactivity and biological significance. The α,β-unsaturated carbonyl functionality in its structure suggests potential for various chemical interactions, making it a candidate for further biological evaluation.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For example:
| Compound | Activity | Reference |
|---|---|---|
| Thiazolidine derivatives | Anti-bacterial and anti-fungal | |
| Benzothiazole derivatives | Moderate to significant antimicrobial |
These findings suggest that (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide may also possess antimicrobial activity that warrants investigation.
Anticancer Potential
The anticancer properties of related compounds have been documented in various studies. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazolidinone derivatives | MCF-7 (breast cancer) | 1.003 | |
| Thiazolidinone derivatives | A549 (lung cancer) | 0.72 |
Given the structural similarities, it is plausible that (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide may exhibit similar cytotoxic effects against cancer cell lines.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of thiazolidinone derivatives, noting their potential in targeting specific enzymes related to cancer progression. For example:
- Antioxidant Activity : Compounds with similar thiazolidine structures demonstrated significant antioxidant activities in lipid peroxidation assays.
- Inhibition of Enzymes : Some derivatives showed selective inhibition of butyrylcholinesterase (BChE), which is relevant for neurodegenerative diseases.
These findings highlight the importance of exploring the biological activity of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide in greater detail.
Future Directions
Given the promising structural characteristics and preliminary findings related to similar compounds, future research should focus on:
- In vitro and in vivo studies : To assess the biological activity and safety profile of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide.
- Mechanistic Studies : To elucidate the specific pathways affected by this compound and its interaction with molecular targets.
Q & A
Q. Q1. What are the standard synthetic routes for (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide, and how can reaction purity be ensured?
Methodological Answer: The compound is typically synthesized via a multi-step approach:
Intermediate Preparation : Benzo[d][1,3]dioxol-5-yl acrylate derivatives are synthesized using acid chlorides and triethylamine in chloroform, followed by NaHCO₃ washes to remove excess reagents .
Coupling Reaction : The acrylamide group is introduced via coupling with 1-(thiazol-2-yl)pyrrolidin-3-amine under basic conditions (e.g., triethylamine in DMF).
Purification : Crude products are purified via column chromatography or recrystallization.
Purity Assurance : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) monitors reaction progress, while NMR (e.g., δ 7.50 ppm for acrylamide protons) and ESI-MS (e.g., m/z 356.20 [M+H]⁺) confirm structural integrity .
Basic Biological Screening
Q. Q2. What preliminary biological assays are recommended to evaluate this compound's therapeutic potential?
Methodological Answer:
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure viability reduction. The benzo[d][1,3]dioxole moiety is known to disrupt cellular signaling pathways .
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution. Thiazole derivatives often exhibit antimicrobial properties .
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates. Acrylamides may act as competitive inhibitors via hydrogen bonding .
Advanced Synthesis Optimization
Q. Q3. How can researchers optimize reaction yields and stereoselectivity during synthesis?
Methodological Answer:
- Catalyst Screening : Palladium or nickel catalysts improve coupling efficiency in heterocyclic systems .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyrrolidine intermediates .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acid chloride activation .
- Stereoselectivity : Chiral auxiliaries or asymmetric catalysis (e.g., L-proline) enforce (E)-configuration in acrylamides .
Advanced Mechanistic Studies
Q. Q4. What mechanistic hypotheses exist for this compound's biological activity, and how can they be validated?
Methodological Answer:
- Hypothesis 1 : The thiazole ring participates in π-π stacking with kinase ATP-binding pockets. Validate via molecular docking (e.g., AutoDock Vina) and mutagenesis studies .
- Hypothesis 2 : The benzo[d][1,3]dioxole group induces oxidative stress in cancer cells. Confirm using ROS-sensitive dyes (e.g., DCFH-DA) and glutathione depletion assays .
- Hypothesis 3 : Acrylamide acts as a Michael acceptor, covalently binding to cysteine residues. Use LC-MS to detect adduct formation .
Data Contradictions and Resolution
Q. Q5. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Source Analysis : Verify compound purity (≥95% by HPLC) and stereochemistry (via CD spectroscopy) to rule out batch variability .
- Assay Conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times to minimize environmental effects .
- Orthogonal Validation : Cross-check enzyme inhibition results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Structure-Activity Relationship (SAR) Studies
Q. Q6. Which structural modifications could enhance this compound's potency or selectivity?
Methodological Answer:
- Thiazole Substitution : Introduce electron-withdrawing groups (e.g., -Cl) at the thiazole 5-position to improve kinase affinity .
- Pyrrolidine Modification : Replace pyrrolidine with piperidine to enhance metabolic stability. Compare logP values via HPLC .
- Acrylamide Replacement : Test propenamide or α,β-unsaturated ketone analogs to reduce off-target reactivity .
Advanced Interaction Studies
Q. Q7. What techniques are suitable for studying this compound's interactions with biological targets?
Methodological Answer:
- X-ray Crystallography : Co-crystallize with target proteins (e.g., EGFR kinase) to resolve binding modes .
- NMR Titration : Monitor chemical shift perturbations in target proteins (e.g., BSA) to identify binding sites .
- Thermal Shift Assay : Measure protein melting temperature (Tm) changes to quantify stabilization upon binding .
Stability and Degradation Pathways
Q. Q8. How can researchers assess this compound's stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via UPLC-MS. Benzo[d][1,3]dioxole is prone to hydrolytic cleavage in acidic conditions .
- Light Sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and track photodegradation products using HPLC-DAD .
- Metabolic Stability : Use liver microsomes (e.g., human CYP450 enzymes) to identify major metabolites .
Tables for Key Data
Q. Table 1. Comparative Biological Activity of Structural Analogs
| Compound | IC₅₀ (μM) Cancer Cells | MIC (μg/mL) Bacteria | Key Structural Feature |
|---|---|---|---|
| Target Compound | 1.2 (HeLa) | 8.0 (S. aureus) | Thiazole-pyrrolidine core |
| (E)-3-(Thiophen-3-yl) analog | 3.5 (MCF-7) | 16.0 (E. coli) | Thiophene substitution |
| N-Methylpyrrolidine variant | 0.8 (A549) | 4.0 (S. aureus) | Enhanced lipophilicity |
Q. Table 2. Key NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity | Correlation (HSQC) |
|---|---|---|---|
| Acrylamide CH=CH | 7.50 | d (J=15.2) | C=O (168 ppm) |
| Benzo[d][1,3]dioxole CH₂O | 5.96 | s | - |
| Thiazole C5-H | 7.20 | s | C5 (142 ppm) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
